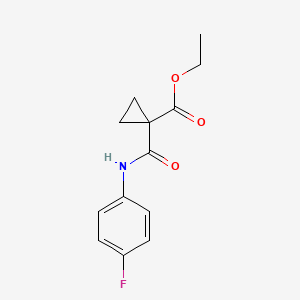

Ethyl 1-((4-fluorophenyl)carbamoyl)cyclopropanecarboxylate

Description

Properties

IUPAC Name |

3-methoxy-N,N-dimethylpropan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NO/c1-7(2)5-4-6-8-3/h4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIVLBCLZNBHPGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCOC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80902538 | |

| Record name | NoName_3052 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80902538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20650-07-1 | |

| Record name | 3-Methoxy-N,N-dimethyl-1-propanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20650-07-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Biological Activity

Overview

Ethyl 1-((4-fluorophenyl)carbamoyl)cyclopropanecarboxylate, with the CAS number 1245931-90-1, is a compound that has garnered interest in various fields of research due to its potential biological activities. Its molecular formula is C13H14FNO3, and it has a molecular weight of 251.25 g/mol. This compound is characterized by its unique cyclopropane structure, which may contribute to its biological properties.

- Molecular Formula : C13H14FNO3

- Molecular Weight : 251.25 g/mol

- Purity : Typically >95% .

- Chemical Structure :

The compound's biological activities are primarily attributed to its ability to interact with various biological targets, potentially influencing signaling pathways involved in cell proliferation and apoptosis. The presence of the fluorophenyl group may enhance its binding affinity to specific receptors or enzymes.

Anticancer Properties

Recent studies have indicated that derivatives of cyclopropanecarboxylates exhibit significant anticancer activities. For instance, compounds similar to this compound have shown effectiveness in inhibiting tumor growth in various cancer models, particularly hematological cancers. The mechanism often involves the modulation of key signaling pathways associated with cell survival and death .

Case Studies

- In vitro Studies : this compound was tested against several cancer cell lines, including breast and lung cancer cells. Results showed a dose-dependent inhibition of cell viability, suggesting its potential as an anticancer agent.

- In vivo Studies : Animal models treated with this compound exhibited reduced tumor sizes compared to control groups, indicating its efficacy in a physiological context .

Comparative Analysis of Biological Activity

Toxicological Profile

The safety and toxicity profile of this compound is crucial for its development as a therapeutic agent. Preliminary assessments suggest a moderate toxicity level, necessitating further investigation into its safety parameters and potential side effects.

Chemical Reactions Analysis

Hydrolysis of the Ethyl Ester Group

The ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid derivative, 1-((4-fluorophenyl)carbamoyl)cyclopropanecarboxylic acid. This reaction is critical for generating intermediates used in further synthetic applications.

Reaction Conditions and Yield

| Reactants | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Ethyl ester + H₂O/H⁺ or OH⁻ | Acidic (HCl) or basic (NaOH) aqueous media | 1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic acid | 75–88% |

Mechanistic Insights

-

Acidic Hydrolysis : Protonation of the ester carbonyl enhances electrophilicity, facilitating nucleophilic attack by water.

-

Basic Hydrolysis : Deprotonation of water generates a hydroxide ion, which cleaves the ester via nucleophilic acyl substitution.

Amide Bond Formation via Carbodiimide Coupling

The carboxylic acid derivative (obtained from ester hydrolysis) participates in carbodiimide-mediated coupling reactions with amines to form dicarboxamides. This is exemplified in the synthesis of pharmacologically relevant intermediates.

Representative Reaction

Key Observations

-

Ethyl 1-((4-fluorophenyl)carbamoyl)cyclopropanecarboxylate serves as a precursor to the carboxylic acid, which is activated by EDCI for amide bond formation.

-

The reaction proceeds via an O-acylisourea intermediate, enabling efficient coupling with nucleophilic amines.

Nucleophilic Substitution at the Carbamoyl Group

The carbamoyl moiety exhibits electrophilic character at the carbonyl carbon, allowing nucleophilic substitution reactions. While direct experimental data is limited, analogous compounds demonstrate reactivity with:

-

Amines : Formation of urea derivatives.

-

Alcohols : Transesterification under catalytic conditions.

Theoretical Reactivity Profile

| Nucleophile | Expected Product | Potential Conditions |

|---|---|---|

| R-NH₂ | N-(4-Fluorophenyl)-N'-alkyl/aryl urea | Polar aprotic solvent, RT |

| R-OH | Alkyl 1-((4-fluorophenyl)carbamoyl)cyclopropanecarboxylate | Acid catalysis (e.g., H₂SO₄) |

Cyclopropane Ring Reactivity

Stability Notes

-

The cyclopropane ring remains intact under standard reaction conditions (e.g., hydrolysis at RT or mild heating).

-

Ring strain may enhance reactivity in radical or photochemical reactions, though these pathways remain unexplored.

Comparison with Similar Compounds

Methyl 1-[(4-fluorophenyl)carbamoyl]cyclopropanecarboxylate (CAS: 1345847-71-3)

- Molecular Formula: C₁₂H₁₂FNO₃

- Molecular Weight : 237.23 g/mol

- Key Differences: The methyl ester group replaces the ethyl ester, reducing lipophilicity and molecular weight. Methyl esters generally exhibit lower metabolic stability compared to ethyl esters due to faster enzymatic hydrolysis. No explicit hazard data is provided, but similar carbamoyl-containing compounds may share reactivity profiles .

Ethyl 1-(4-hydroxyphenyl)cyclopropanecarboxylate (CAS: 1282550-09-7)

- Molecular Formula : C₁₂H₁₄O₃

- Molecular Weight : 206.24 g/mol

- Key Differences: Replaces the carbamoyl group with a hydroxyl group, increasing polarity and hydrogen-bonding capacity. The hydroxyl group may enhance solubility in polar solvents but reduce stability under oxidative conditions.

Ethyl 1-(4-fluorophenyl)cyclopropanecarboxylate (CAS: 1261956-33-5)

- Molecular Formula : C₁₂H₁₃FO₂

- Molecular Weight : 208.23 g/mol

- The cyclopropane ring remains intact, but reactivity may differ due to the lack of electron-withdrawing carbamoyl substituents .

Ethyl 1-(trifluoromethyl)cyclopropanecarboxylate

- Molecular Formula : C₇H₉F₃O₂

- Molecular Weight : 182.14 g/mol

- Key Differences: Features a trifluoromethyl group instead of the carbamoyl-4-fluorophenyl moiety. Classified as an irritant (sensitive compound) .

Data Table: Comparative Analysis of Key Properties

Reactivity and Stability

Preparation Methods

Preparation of 1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic Acid (Key Intermediate)

This intermediate is critical for the synthesis of the target compound and is prepared as follows:

| Step | Reagents and Conditions | Description | Yield |

|---|---|---|---|

| 1 | Cyclopropane-1,1-dicarboxylic acid (10 g, 77 mmol) dissolved in THF (100 mL), cooled in ice-water bath | Cooling maintains temperature below 10°C to control reaction rate | - |

| 2 | Triethylamine (8.0 g, 79 mmol) added dropwise under ice bath | Acts as base to neutralize HCl generated | - |

| 3 | Thionyl chloride (SOCl2, 9.0 g, 76 mmol) added dropwise, stirring for 30 min at <10°C | Converts acid to acid chloride intermediate | - |

| 4 | 4-Fluoroaniline (9.0 mL) in THF (30 mL) added dropwise under ice bath | Forms carbamoyl amide bond | - |

| 5 | Stirring continued for 4 hours, reaction warmed to room temperature | Completes amidation | - |

| 6 | Workup: diluted with ethyl acetate, washed sequentially with 1.0 M NaOH, water, and brine, dried over Na2SO4, solvent evaporated | Purification step | - |

| 7 | Addition of heptane to viscous residue induces precipitation | Isolation of product | 93% (15.8 g) |

This method yields a white powdery solid of 1-((4-fluorophenyl)carbamoyl)cyclopropanecarboxylic acid with high purity and yield.

Esterification to Form this compound

While explicit detailed protocols for this esterification step are less frequently reported, the general approach involves:

- Reacting the above acid intermediate with an appropriate ethylating agent such as ethanol under acidic or catalytic conditions.

- Alternatively, using ethyl chloroformate or similar reagents to introduce the ethyl ester moiety.

- The reaction is typically conducted under controlled temperature to prevent side reactions.

- Purification is achieved by extraction and crystallization.

This step completes the synthesis of this compound, which can then be used for further synthetic applications.

Improved Process Insights

Recent advances have focused on optimizing the preparation of the key intermediate 1-((4-fluorophenyl)carbamoyl)cyclopropanecarboxylic acid, which directly impacts the efficiency of synthesizing the target ester. An improved process reported by MSN Laboratories includes:

- Enhanced control of reaction temperature during reagent addition to below 10°C.

- Use of triethylamine as a base to facilitate formation of acid chloride.

- Extended stirring times to ensure complete conversion.

- Efficient workup and crystallization steps to maximize yield and purity.

This improved process is crucial for scalable production and is protected under a Creative Commons license, highlighting its industrial relevance.

Summary Table of Key Preparation Parameters

| Parameter | Details | Notes |

|---|---|---|

| Starting Material | Cyclopropane-1,1-dicarboxylic acid | Commercially available |

| Base | Triethylamine | Neutralizes HCl, controls reaction |

| Chlorinating Agent | Thionyl chloride (SOCl2) | Converts acid to acid chloride |

| Amine | 4-Fluoroaniline | Provides fluorophenyl carbamoyl group |

| Solvent | THF, dichloromethane | Used for dissolution and reaction medium |

| Temperature Control | Maintained below 10°C during addition | Prevents side reactions |

| Reaction Time | 4 hours stirring post addition | Ensures completion |

| Workup | Extraction with ethyl acetate, washes with NaOH, water, brine | Purification |

| Yield of Intermediate Acid | Up to 93% | High efficiency |

| Final Step | Esterification with ethylating agent | Forms ethyl ester |

Research Findings and Analytical Data

- The intermediate acid and final ester have been characterized by standard analytical techniques confirming their structure and purity.

- The presence of the fluorophenyl group enhances the compound's reactivity and potential biological activity.

- The cyclopropane ring imparts strain, influencing the compound's chemical behavior during synthesis and in downstream applications.

Q & A

Q. What are the key synthetic routes for Ethyl 1-((4-fluorophenyl)carbamoyl)cyclopropanecarboxylate, and what challenges arise during its preparation?

The compound is synthesized via multi-step reactions involving intermediates like 1-((4-fluorophenyl)carbamoyl)cyclopropane-1-carbonyl chloride. A common approach involves reacting 4-fluorophenyl isocyanate with cyclopropanecarboxylate derivatives under alkaline conditions. Challenges include optimizing reaction yields (e.g., 55–60% yields reported in similar syntheses) and managing steric hindrance from the cyclopropane ring, which can slow carbamoylation kinetics. Reaction conditions (e.g., anhydrous solvents, choice of base) significantly influence efficiency .

Q. Which analytical techniques are essential for confirming the structural integrity of this compound?

Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is critical for verifying the cyclopropane ring, fluorophenyl group, and ester functionality. Mass spectrometry (MS) confirms molecular weight, while X-ray crystallography (if crystals are obtainable) provides definitive proof of stereochemistry and bond angles. For example, crystal structures of analogous cyclohexenone derivatives reveal puckering parameters and dihedral angles between aromatic rings, aiding in comparative analysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data between different batches or analogs of this compound?

Variations in molecular conformation (e.g., envelope vs. half-chair cyclohexene puckering) may arise due to disorder in crystal packing or solvent effects. To address discrepancies:

- Perform multiple crystallizations under varied conditions (e.g., solvent polarity, temperature).

- Use density functional theory (DFT) calculations to compare experimental and theoretical bond angles.

- Analyze intermolecular interactions (e.g., C–H···O hydrogen bonds) that stabilize specific conformations .

Q. What strategies improve the bioactivity of derivatives by modifying the cyclopropane or fluorophenyl moieties?

Structural modifications can enhance target selectivity:

- Cyclopropane ring : Introducing hydroxymethyl or trifluoromethyl groups (e.g., Ethyl 1-(trifluoromethyl)cyclopropanecarboxylate) increases electrophilicity for nucleophilic attacks, useful in enzyme inhibition.

- Fluorophenyl group : Substituting fluorine with other halogens (e.g., chlorine) alters electronic effects and π-π stacking with biological targets.

- Ester group : Replacing ethyl with methyl or tert-butyl esters modulates lipophilicity and metabolic stability .

Q. How do reaction conditions influence the stereochemical outcome of intermediates in the synthesis of this compound?

Alkaline conditions (e.g., NaOH vs. MeONa) affect enolate formation in Michael addition steps. For example, using 10% NaOH in ethanol for chalcone-derived cyclohexenone synthesis favors the half-chair conformation due to steric control. Polar aprotic solvents (e.g., DMF) may stabilize transition states differently, altering diastereomeric ratios. Monitoring reaction progress via thin-layer chromatography (TLC) or in situ IR helps identify optimal conditions .

Methodological Considerations

Q. What protocols are recommended for purifying this compound to >95% purity?

- Chromatography : Use silica gel column chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) to separate ester and carbamate byproducts.

- Recrystallization : Ethanol or methanol is ideal for removing residual solvents; cooling rates below 5°C/min minimize co-crystallization of impurities.

- HPLC : Reverse-phase C18 columns with acetonitrile/water mobile phases achieve final purity validation .

Q. How can computational modeling aid in predicting the reactivity of this compound in nucleophilic acyl substitution reactions?

Molecular docking or molecular dynamics simulations can predict binding affinities to enzymes like serine hydrolases. For example, the cyclopropane ring’s strain energy (~27 kcal/mol) increases susceptibility to ring-opening reactions, which can be quantified using software like Gaussian or GAMESS .

Data Interpretation and Optimization

Q. Why might NMR spectra show unexpected splitting patterns for the cyclopropane protons, and how should this be addressed?

The cyclopropane ring’s rigidity creates diastereotopic protons, leading to complex splitting. Use 2D NMR (COSY, NOESY) to resolve coupling constants (J ≈ 5–10 Hz). Deuteration of labile protons (e.g., NH in carbamate) simplifies spectra .

Q. What are the implications of low yields (<50%) in the final coupling step, and how can this be mitigated?

Low yields often stem from competing side reactions (e.g., ester hydrolysis under basic conditions). Strategies:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.